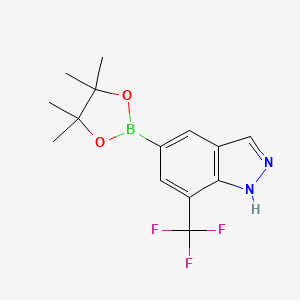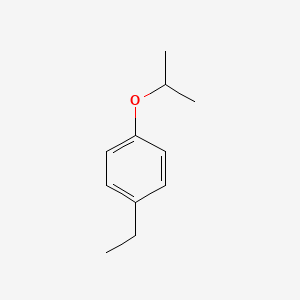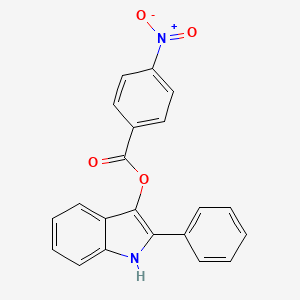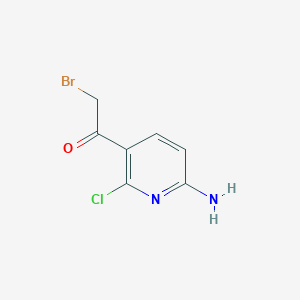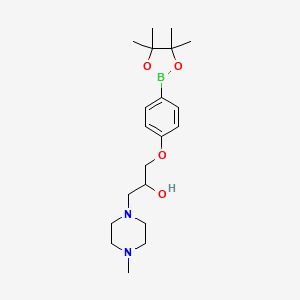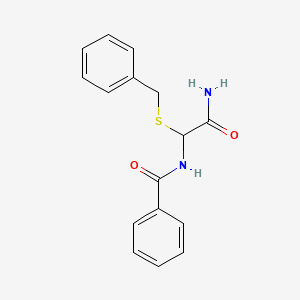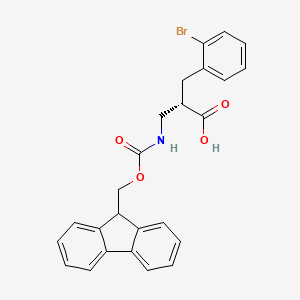![molecular formula C32H32N2 B13995665 n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine CAS No. 5431-86-7](/img/structure/B13995665.png)
n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- is a complex organic compound known for its unique structure and properties. This compound features a central ethylenediamine backbone with two phenanthrene groups attached via methylene linkages. Its intricate structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- typically involves the reaction of 1,2-ethanediamine with 1,2,3,4-tetrahydro-9-phenanthrenecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the methylene linkages.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenanthrene groups to their fully saturated forms.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
科学研究应用
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- exerts its effects involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The phenanthrene groups can intercalate with DNA, while the ethylenediamine backbone can chelate metal ions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-: Known for its use in the synthesis of polymers and as a chelating agent.
N,N,N’,N’-Tetramethylethylenediamine: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Utilized in the production of pharmaceuticals and as a stabilizer in polymer chemistry.
Uniqueness
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- stands out due to its dual phenanthrene groups, which provide unique steric and electronic properties. This makes it particularly effective in applications requiring strong and selective interactions with biological macromolecules and metal ions.
属性
CAS 编号 |
5431-86-7 |
|---|---|
分子式 |
C32H32N2 |
分子量 |
444.6 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydrophenanthren-9-yl)-N-[2-(1,2,3,4-tetrahydrophenanthren-9-ylmethylideneamino)ethyl]methanimine |
InChI |
InChI=1S/C32H32N2/c1-3-11-27-23(9-1)19-25(29-13-5-7-15-31(27)29)21-33-17-18-34-22-26-20-24-10-2-4-12-28(24)32-16-8-6-14-30(26)32/h5-8,13-16,19-22H,1-4,9-12,17-18H2 |
InChI 键 |
VWIPOQXEVCQEGP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C=NCCN=CC4=CC5=C(CCCC5)C6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)
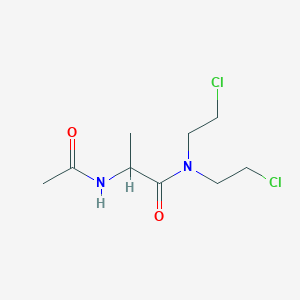
![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)

![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)
